molecular formula C19H16N2O6S B2739223 methyl 2-[6-(2-methoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate CAS No. 895429-80-8

methyl 2-[6-(2-methoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate

Cat. No.: B2739223
CAS No.: 895429-80-8
M. Wt: 400.41
InChI Key: DFIXCJLREQPBQF-VXPUYCOJSA-N
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Description

Methyl 2-[6-(2-methoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f]benzothiazole core. Key structural elements include:

  • A benzothiazole ring fused with a [1,3]dioxolo group, enhancing planarity and electronic conjugation.
  • A 2-methoxybenzoyl imino substituent at position 6, introducing steric bulk and electron-donating effects.
  • A methyl acetate group at position 2, contributing to lipophilicity and metabolic stability.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with benzothiazole derivatives studied for biological activity, dye chemistry, and agrochemical applications .

Properties

IUPAC Name

methyl 2-[6-(2-methoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S/c1-24-13-6-4-3-5-11(13)18(23)20-19-21(9-17(22)25-2)12-7-14-15(27-10-26-14)8-16(12)28-19/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIXCJLREQPBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-methyl 2-(6-((2-methoxybenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate typically involves multiple steps. The synthetic route often starts with the preparation of the benzothiazole core, followed by the introduction of the dioxolo group and the methoxybenzoyl imino group. The final step involves the esterification to form the methyl acetate derivative. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

(Z)-methyl 2-(6-((2-methoxybenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(6-((2-methoxybenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Comparison
Compound Name/ID Core Structure Key Substituents Functional Implications
Target Compound [1,3]dioxolo[4,5-f]benzothiazole 2-Methoxybenzoyl imino, methyl acetate Enhanced rigidity, lipophilicity
REDX07910 () Oxazolo[4,5-c]quinoline Cyclopropyl, methyl, nitrile Topoisomerase inhibition
Benzothiazolyl azo dyes () Benzothiazole + azo linkage Hydroxy, substituted benzoic acid Dye properties, pH-sensitive absorption
Metsulfuron methyl () Triazine + sulfonylurea Methyl ester, methoxy triazine Herbicidal activity via ALS inhibition

Key Observations :

  • The methyl ester group, shared with sulfonylurea herbicides (), suggests comparable hydrolytic stability and bioavailability .

Analysis :

  • The target compound’s imino group likely requires condensation between a benzothiazole amine and 2-methoxybenzoyl chloride, differing from the diazotization used for azo dyes () .
  • Esterification (as in ’s sulfonylureas) is critical for stabilizing the acetate moiety, though reaction conditions (e.g., base catalysis) may vary .
Functional Properties
Property Target Compound Comparable Compounds
Lipophilicity High (methoxybenzoyl + methyl ester) Moderate (azo dyes, )
Electron Density Electron-rich (dioxolo + methoxy) Electron-deficient (triazines, )
Bioactivity Potential enzyme inhibition Herbicidal (), anticancer ()

Notable Findings:

  • The methoxybenzoyl group may enhance binding to aromatic receptor pockets, similar to 2-hydroxybenzoic acid derivatives in azo dyes () .
  • The methyl ester could prolong half-life compared to carboxylic acid analogs, as seen in sulfonylurea herbicides () .

Biological Activity

Methyl 2-[6-(2-methoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, including its antioxidant properties, cytotoxic effects against cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

  • Molecular Formula : C19H16N2O6S
  • Molecular Weight : 400.41 g/mol
  • InChI : InChI=1S/C19H16N2O6S/c1-11(21)18-15(20-22)14(19(24)25)12-5-3-4-6-13(12)26-17(18)23/h3-6,11H,1-2H3,(H,24,25)

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

1. Antioxidant Activity

The compound has demonstrated significant antioxidant properties through various assays:

  • DPPH Scavenging Activity : The compound showed effective scavenging of DPPH radicals, indicating its potential as an antioxidant agent.
  • ABTS Assay : Similar results were observed in the ABTS assay, confirming its ability to neutralize free radicals.

2. Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound were evaluated against several human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), HT-29 (colon cancer), and SK-OV-3 (ovarian cancer).

The results are summarized in Table 1:

Cell LineIC50 (µM)Remarks
HeLa15.0Significant inhibition observed
A54920.5Moderate cytotoxicity
HT-2912.0High sensitivity
SK-OV-318.0Notable antiproliferative effect

The mechanism underlying the cytotoxicity of this compound appears to involve:

  • Tubulin Polymerization Inhibition : Similar to other compounds targeting tubulin dynamics, this compound may disrupt microtubule formation.

This is crucial as tubulin-targeting agents often lead to cell cycle arrest in the G2/M phase.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Electron-Withdrawing and Electron-Donating Groups : The presence of methoxy and other substituents significantly affects the compound's potency against various cell lines.

Research indicates that compounds with halogen substitutions exhibit enhanced cytotoxicity compared to those without such modifications.

Case Studies

Several studies have explored similar benzothiazole derivatives with promising results:

  • SMART Compounds : A series of methoxybenzoyl-thiazole derivatives demonstrated significant in vitro potency against multiple cancer cell lines.
  • Comparative Analysis : The cytotoxic profiles of these derivatives were compared with established antitubulin drugs, revealing comparable efficacy and potential for further development.

Q & A

Q. What are the recommended synthetic routes for methyl 2-[6-(2-methoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution, condensation, and cyclization. For example:
  • Step 1 : Use 2,4,6-trichlorotriazine as a starting material for sequential substitution with aromatic phenols under controlled temperatures (-35°C to 40°C) and bases like DIPEA (diisopropylethylamine) .
  • Step 2 : Introduce the methoxybenzoyl group via imine formation, optimizing solvent polarity (e.g., CH₂Cl₂/EtOAc gradients) and column chromatography for purification .
  • Key Parameters : Monitor reaction progress via TLC (Rf ~0.18 in hexane/EtOAc 2:1) and characterize intermediates via ¹H NMR (e.g., δ = 3.76 ppm for methoxy groups) .

Q. How should researchers address solubility challenges during biological activity assays for this compound?

  • Methodological Answer : Solubility in aqueous buffers is limited due to hydrophobic moieties (e.g., dioxolo-benzothiazole). Strategies include:
  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS .
  • Surfactants : Incorporate Tween-80 or cyclodextrins for cell-based assays .
  • Analytical Confirmation : Validate solubility via HPLC (C18 columns, acetonitrile/water gradients) to ensure no aggregation .

Advanced Research Questions

Q. What computational methods can predict the binding interactions of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Combine quantum chemical calculations and molecular docking:
  • Reaction Path Search : Use density functional theory (DFT) to model imine formation energetics and transition states .
  • Docking Simulations : Employ AutoDock Vina or Schrödinger Suite to predict interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Prioritize targets based on sulfamoyl and benzothiazole pharmacophores .
  • Validation : Cross-reference computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar benzothiazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or stereochemical variations. Mitigation strategies:
  • Standardized Protocols : Adopt uniform assay parameters (e.g., ATP concentration in kinase assays) and validate with positive controls .
  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm the Z-configuration of the imine group, which affects target binding .
  • Meta-Analysis : Compare datasets from PubChem (e.g., CID 3685693) and adjust for variables like cell line heterogeneity .

Q. What advanced techniques are suitable for studying the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Employ LC-MS/MS and isotopic labeling:
  • Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via high-resolution MS (e.g., Q-TOF) .
  • Stability Studies : Use ¹⁴C-labeled analogs to track hydrolytic cleavage of the ester group in simulated gastric fluid (pH 2.0) .
  • Kinetic Modeling : Apply Michaelis-Menten equations to estimate half-lives and identify rate-limiting degradation steps .

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